2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid
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Overview
Description
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid is a chemical compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural properties, which include a dibenzothiophene core linked to a benzenesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid typically involves the reaction of dibenzothiophene derivatives with appropriate reagents to introduce the carbonyl and sulfonic acid groups. One common method involves the use of nuclear magnetic resonance (NMR) spectroscopy, matrix-assisted laser desorption/ionization time of flight mass spectrometry, and elemental analysis to characterize the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions and purification techniques as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid has several scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions in biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid involves its ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions are crucial for its self-association behavior in solutions. The molecular targets and pathways involved include hydrogen bonding sites and aromatic systems that facilitate these interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzothiophene derivatives such as:
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)alkyl benzoate
Uniqueness
What sets 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid apart is its combination of a dibenzothiophene core with a benzenesulfonic acid group, which imparts unique chemical and physical properties. This makes it particularly useful for studying self-association and hydrogen bonding interactions in various environments .
Properties
CAS No. |
798561-90-7 |
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Molecular Formula |
C19H12O4S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(dibenzothiophene-2-carbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O4S2/c20-19(14-6-2-4-8-18(14)25(21,22)23)12-9-10-17-15(11-12)13-5-1-3-7-16(13)24-17/h1-11H,(H,21,22,23) |
InChI Key |
QHTTWZKFDYTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=CC=C4S(=O)(=O)O |
Origin of Product |
United States |
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